In Vivo Omega-Oxidation Inhibition: LY 245769 vs. omega-F3-LTE4 in Rat Pharmacodynamic Model
In the original characterization study, LY 245769 and the structurally related analog omega-F3-LTE4 were evaluated in parallel for their capacity to inhibit oxidative degradation of LTE4 and N-acetyl-LTE4 in the rat in vivo. Both compounds were administered systemically and the inhibition of leukotriene degradation was quantified [1].
| Evidence Dimension | In vivo inhibition of LTE4 and N-acetyl-LTE4 oxidative degradation |
|---|---|
| Target Compound Data | 50% inhibition at 7 μmol/kg body weight |
| Comparator Or Baseline | omega-F3-LTE4: equivalent in vivo efficacy (both compounds inhibited degradation by 50% at the same dose) |
| Quantified Difference | No significant difference in in vivo potency observed between the two omega-trifluoro analogs |
| Conditions | Rat in vivo model; systemic administration; measurement of LTE4 and N-acetyl-LTE4 oxidative degradation |
Why This Matters
This establishes LY 245769 and omega-F3-LTE4 as functionally interchangeable in vivo tools for omega-oxidation blockade, with procurement decisions driven by commercial availability, purity, or cost rather than potency differences.
- [1] Jedlitschky G, Huber M, Völkl A, Müller M, Leier I, Müller J, Lehmann WD, Fahimi HD, Keppler D. Inhibition of leukotriene omega-oxidation by omega-trifluoro analogs of leukotrienes. Arch Biochem Biophys. 1990;282(2):333-339. doi:10.1016/0003-9861(90)90125-i. PMID: 2173482. View Source
